Parazoanthoxanthin A

Description

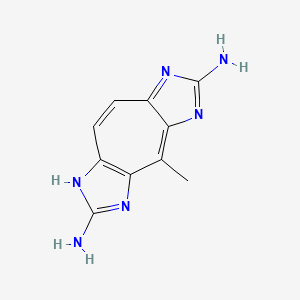

Structure

3D Structure

Propriétés

Numéro CAS |

53823-11-3 |

|---|---|

Formule moléculaire |

C10H10N6 |

Poids moléculaire |

214.23 g/mol |

Nom IUPAC |

2-methyl-4,6,11,13-tetrazatricyclo[8.3.0.03,7]trideca-1(10),2,4,6,8,12-hexaene-5,12-diamine |

InChI |

InChI=1S/C10H10N6/c1-4-7-5(13-9(11)15-7)2-3-6-8(4)16-10(12)14-6/h2-3H,1H3,(H2,11,13,15)(H3,12,14,16) |

Clé InChI |

SHHMMSFAIOQFON-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

SMILES canonique |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

Autres numéros CAS |

53823-11-3 |

Synonymes |

parazoanthoxanthin A |

Origine du produit |

United States |

Isolation and Structural Elucidation Methodologies

Chromatographic Techniques for Extraction and Purification

Chromatography is fundamental to natural product chemistry, serving to separate mixtures into individual components based on their differential affinities for a stationary and a mobile phase rnlkwc.ac.inwikipedia.orgslideshare.netsigmaaldrich.comrotachrom.com. For Parazoanthoxanthin A, various chromatographic methods are employed for extraction, purification, and purity assessment.

Column Chromatography

Column chromatography is a widely utilized technique for the purification of natural products rnlkwc.ac.inslideshare.netorgchemboulder.com. It involves packing a vertical column with a solid adsorbent, such as silica (B1680970) gel or alumina, which acts as the stationary phase rnlkwc.ac.inorgchemboulder.com. A solution of the crude extract containing this compound is then applied to the top of the column. A mobile phase, typically a solvent or a mixture of solvents, is passed through the column. Components of the mixture separate based on their varying degrees of adsorption to the stationary phase and solubility in the mobile phase rnlkwc.ac.inorgchemboulder.com. Compounds with weaker interactions with the stationary phase elute faster, while those with stronger interactions elute later rnlkwc.ac.inslideshare.netorgchemboulder.com. The process can be driven by gravity or applied pressure (flash chromatography) rnlkwc.ac.inorgchemboulder.com. Fractions collected from the column are analyzed, often by Thin Layer Chromatography (TLC), to identify those containing this compound orgchemboulder.com. Research has indicated the use of repeated column chromatography steps for the purification of compounds like this compound researchgate.net.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive technique frequently used for monitoring the progress of chromatographic separations and assessing the purity of compounds wikipedia.orgsigmaaldrich.comlibretexts.orgkhanacademy.orgdoubtnut.com. In TLC, a thin layer of adsorbent material (e.g., silica gel) is coated onto a plate, serving as the stationary phase wikipedia.orgsigmaaldrich.comlibretexts.orgkhanacademy.orgdoubtnut.com. A small spot of the sample is applied near the bottom of the plate, which is then placed in a chamber containing a mobile phase (solvent) wikipedia.orglibretexts.orgkhanacademy.orgdoubtnut.com. The solvent moves up the plate by capillary action, carrying the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases wikipedia.orgsigmaaldrich.comlibretexts.orgkhanacademy.orgdoubtnut.com. The separation is visualized, often under UV light or by staining, and characterized by the Retention Factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front wikipedia.orglibretexts.orgdoubtnut.com. TLC is instrumental in identifying fractions containing this compound during column chromatography and in confirming the purity of the isolated compound wikipedia.orgsigmaaldrich.comlibretexts.orgkhanacademy.org.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both the separation and quantification of compounds, and it is particularly vital for assessing the purity of isolated natural products sepscience.comchromatographyonline.comresearchgate.netoligofastx.com. HPLC utilizes high pressure to force the mobile phase through a column packed with a fine-particle stationary phase, leading to highly efficient separations sepscience.comchromatographyonline.comoligofastx.com. For this compound, HPLC is employed to determine its purity by separating it from any residual impurities sepscience.comchromatographyonline.comresearchgate.netoligofastx.comcaltech.edu. Purity assessment in HPLC typically involves analyzing the peak shape and comparing the area of the main peak to the total area of all detected peaks sepscience.comresearchgate.net. Photodiode Array (PDA) detectors are commonly used in HPLC, allowing for the acquisition of UV-Vis spectra across the eluting peak, which aids in identifying spectral variations indicative of co-eluting impurities sepscience.comchromatographyonline.commdpi.com. Liquid chromatography-mass spectrometry (LC-MS) can provide a more definitive purity assessment by detecting coelution based on mass differences sepscience.com.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

Spectroscopic techniques are indispensable for determining the molecular structure of isolated compounds. These methods provide detailed information about the atoms present, their connectivity, and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for structure elucidation, providing detailed information about the molecular framework ipb.ptmsu.eduarxiv.orgupi.edu. It relies on the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C) ipb.ptmsu.eduarxiv.orgupi.edulibretexts.org.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are crucial for the initial structural characterization of this compound ipb.ptmsu.eduupi.edulibretexts.org.

¹H NMR Spectroscopy: This technique provides information about the number, type, and connectivity of hydrogen atoms within a molecule. The chemical shifts (δ) of the proton signals, their multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J values) reveal the chemical environment of each proton and its neighboring protons ipb.ptmsu.eduupi.edulibretexts.org. For this compound, ¹H NMR data would be analyzed to identify characteristic proton signals, such as those from aromatic rings, aliphatic chains, or functional groups, and their relationships to each other ipb.ptmsu.eduupi.edulibretexts.org.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating its electronic environment ipb.ptmsu.eduupi.edulibretexts.org. Quaternary carbons, carbons bonded to heteroatoms, and carbons in different functional groups exhibit characteristic chemical shifts ipb.ptmsu.eduupi.edulibretexts.org. For this compound, ¹³C NMR data would be used to identify the number of carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic), contributing significantly to building the molecular structure ipb.ptmsu.eduupi.edulibretexts.org. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

The combined analysis of ¹H and ¹³C NMR spectra, often supported by two-dimensional NMR techniques (though not explicitly detailed in this section's scope), allows for the comprehensive assignment of all atoms and the determination of the complete molecular structure of this compound ipb.ptmsu.eduarxiv.orgupi.edu.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC)

Table 1: Representative 2D NMR Data Interpretation

| NMR Experiment | Information Gained | Application to this compound (General) |

| COSY | Proton-proton scalar couplings (¹H-¹H) | Identifies vicinal and geminal protons, establishing spin systems and connectivity within proton networks. |

| HSQC | Direct one-bond proton-carbon correlations (¹H-¹³C) | Directly links protons to the carbons they are attached to, aiding in carbon backbone assignment. |

| HMBC | Long-range two- and three-bond correlations (¹H-¹³C) | Connects protons to carbons that are not directly bonded, crucial for assembling molecular fragments and confirming regiochemistry. |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the molecular formula. libretexts.orgwikipedia.org Fragmentation patterns, generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), break down the molecular ion into smaller fragment ions. The analysis of these fragments helps in identifying structural subunits and confirming the connectivity of atoms. libretexts.orgwikipedia.orgslideshare.net

While specific fragmentation data for this compound were not detailed in the provided snippets, MS is essential for confirming its molecular mass. For example, related compounds like pseudozoanthoxanthin have a reported molecular weight of 242. researchgate.net The precise molecular weight and elemental composition of this compound would be determined using HRMS, providing a foundation for its structural elucidation.

Table 2: Key Mass Spectrometry Data Points

| MS Technique | Information Provided | Significance for this compound |

| High-Resolution MS (HRMS) | Accurate mass, Elemental composition (molecular formula) | Confirms the exact molecular weight and elemental makeup, crucial for verifying proposed structures. |

| Tandem MS (MS/MS) | Fragmentation patterns, Structural fragments | Provides detailed structural information by analyzing how the molecule breaks apart under specific conditions. |

| Electron Ionization (EI) | Molecular ion and fragment ions, Characteristic fragmentation | Generates ions that fragment in predictable ways, aiding in structural identification. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV-Vis light is characteristic of chromophores, which are functional groups containing double bonds, triple bonds, or lone pairs of electrons. libretexts.orgmsu.eduuzh.chijprajournal.com The wavelength of maximum absorbance () and the intensity of absorption (molar absorptivity, ) provide information about the extent of conjugation and the nature of the electronic transitions. libretexts.orgmsu.eduijprajournal.com

This compound, being a pigment, is expected to exhibit significant absorption in the UV-Vis region. The presence of conjugated systems within its structure would lead to characteristic absorption maxima. While specific values for this compound were not detailed, studies on related zoanthoxanthins and pigments suggest absorption in the visible spectrum, contributing to their coloration. researchgate.netvliz.be For instance, astaxanthin, another pigment, shows maximum absorbance at 492 nm. researchgate.net The UV-Vis spectrum of this compound would reveal the extent of its π-electron system.

Table 3: UV-Vis Spectroscopy Data Interpretation

| Spectroscopic Parameter | Information Gained | Significance for this compound |

| Wavelength of maximum light absorption | Indicates the energy of the electronic transition, directly related to the extent of conjugation. | |

| Molar Absorptivity () | Strength of light absorption at | Provides information on the efficiency of the chromophore and can be used for quantitative analysis. |

| Absorption Spectrum | Overall pattern of absorbance vs. wavelength | Reveals the presence of specific chromophores and the overall electronic structure of the molecule. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrational modes of its chemical bonds. When a molecule absorbs IR radiation, specific bonds vibrate at characteristic frequencies, which are plotted as wavenumbers (cm⁻¹). libretexts.orgvscht.czbellevuecollege.edunih.gov Different functional groups, such as hydroxyl (-OH), carbonyl (C=O), amine (-NH), and C-H bonds, exhibit unique absorption bands in specific regions of the IR spectrum. libretexts.orgvscht.czbellevuecollege.edunih.gov

The analysis of this compound's IR spectrum would reveal the presence of key functional groups. For example, the presence of hydroxyl groups would typically show a broad absorption band around 3200-3600 cm⁻¹, while carbonyl groups would appear as a strong absorption band between 1650-1800 cm⁻¹. libretexts.orglibretexts.org C-H stretching vibrations are typically observed above 3000 cm⁻¹ for sp² hybridized carbons (alkenes, aromatics) and below 3000 cm⁻¹ for sp³ hybridized carbons (alkanes). libretexts.orgvscht.cz Identifying these characteristic bands allows for the confirmation of structural features within this compound.

Table 4: Characteristic IR Absorption Bands and Their Significance

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Significance for this compound |

| O-H (Alcohol) | 3200-3600 | Broad, Strong | Indicates the presence of hydroxyl groups, common in many natural products. |

| C=O (Carbonyl) | 1650-1800 | Strong | Suggests the presence of ketones, aldehydes, esters, or carboxylic acids. |

| C-H (sp²) | 3000-3100 | Medium | Indicates unsaturated C-H bonds, characteristic of alkenes or aromatic rings. |

| C-H (sp³) | 2850-3000 | Strong | Indicates saturated C-H bonds, found in alkyl chains. |

| C=C (Alkene) | 1640-1680 | Medium | Suggests the presence of carbon-carbon double bonds. |

Biosynthesis and Biogenetic Hypotheses

Proposed Biosynthetic Pathways from Precursors

Research suggests that Parazoanthoxanthin A originates from fundamental building blocks, undergoing a series of chemical modifications to form its characteristic structure.

Derivation from 2-Aminoimidazole

A central hypothesis in the biogenesis of this compound and other zoanthoxanthins posits that the core structure is derived from 2-aminoimidazole (AI) google.comresearchgate.netgoogle.comgoogle.compsu.eduacs.orgacs.org. 2-Aminoimidazole itself is a known marine metabolite, isolated from sponges like Reneira crotera google.comgoogle.com. Further upstream, arginine is considered a likely precursor to 2-aminoimidazole, with metabolic processes transforming arginine into the C₃N₃ heterocycle of AI google.comgoogle.comgoogle.comacs.orgespol.edu.ec. This connection between arginine and the formation of zoanthoxanthins via 2-aminoimidazole has been supported by biomimetic synthetic studies google.comgoogle.comacs.orgcdnsciencepub.com.

Hydroxyalkylation as a Key Step

Following the formation of 2-aminoimidazole, the introduction of a two-carbon unit is considered a crucial step in the biosynthetic pathway google.comgoogle.comgoogle.com. This process is proposed to occur through hydroxyalkylation, where acetaldehyde (B116499) or similar two-carbon aldehydes are added to the 2-aminoimidazole core google.comresearchgate.netgoogle.comgoogle.com. This reaction is believed to form key intermediates, such as hydroxyethyl (B10761427) derivatives of 2-aminoimidazole google.comgoogle.com. For instance, the reaction of 2-aminoimidazole with acetaldehyde can lead to intermediates like (12) and (14), which are proposed precursors to this compound google.comgoogle.com.

Oxidative Dimerization Mechanisms

The formation of the larger, polycyclic structure of this compound is thought to involve the dimerization of modified 2-aminoimidazole units google.comgoogle.comacs.orgcdnsciencepub.comacs.orgcaltech.edu. This dimerization process is often described as oxidative, potentially involving steps like dehydration, cyclization, and oxidation to achieve the final azulene (B44059) skeleton google.comgoogle.comacs.org. One proposed mechanism involves the dehydration of an intermediate followed by a carbon atom attack on an exocyclic double bond, leading to a dimer that can then undergo further hydroxyalkylation, cyclization, and oxidation to yield this compound google.comgoogle.com. Oxidative dimerization of 2-aminoimidazole derivatives using reagents like molecular bromine has also been explored in synthetic approaches acs.org.

Enzymatic Components and Mechanistic Considerations in Biosynthesis

While specific enzymes directly responsible for this compound biosynthesis have not been definitively identified in the provided literature, the proposed pathways suggest a role for enzymatic catalysis. The term "biogenic chemistry" and the success of "biomimetic transformations" imply that natural processes likely involve specific enzymes that facilitate these reactions google.comgoogle.comacs.orgcdnsciencepub.com. The precise mechanistic details, including the order of hydroxyalkylation and dimerization, and the specific enzymes involved in catalyzing these steps, remain subjects for further investigation. The inherent reactivity of intermediates and the influence of pH conditions, as observed in synthetic studies, hint at the complex interplay of factors that would be regulated by enzymatic machinery in vivo google.comgoogle.com.

Interplay between Host Organism and Symbiont Contributions to Biosynthesis

Zoanthids, the marine organisms that produce this compound, often harbor symbiotic microorganisms, including dinoflagellate algae and bacteria caltech.eduresearchgate.netpsu.edu. These symbionts are known to play a role in the biosynthesis of secondary metabolites in various marine invertebrates caltech.eduresearchgate.net. While the direct contribution of specific symbionts to this compound production is not explicitly detailed in the provided search results, it is plausible that these symbiotic relationships could influence or contribute to the metabolic pathways leading to this pigment caltech.eduespol.edu.ec.

Identification and Characterization of Putative Biosynthetic Gene Clusters

The identification and characterization of specific gene clusters responsible for the biosynthesis of this compound have not been reported in the provided literature snippets. However, advancements in genomics and metabolomics are increasingly being applied to uncover the biosynthetic pathways of marine natural products, which may lead to the identification of such gene clusters in the future researchgate.netpageplace.denih.gov.

Chemical Synthesis Approaches

Strategies for Total Synthesis of Parazoanthoxanthin A

The total synthesis of this compound has been successfully achieved, with strategies predominantly revolving around the dimerization of a 2-aminoimidazole precursor. This approach is inspired by the presumed biosynthetic pathway of the natural product.

The synthesis of this compound can be accomplished in a single, efficient step from its monomeric precursor, 2-amino-4-(p-hydroxyphenyl)imidazole. This one-step approach is a hallmark of the biomimetic syntheses developed for this marine alkaloid. The reaction typically involves the oxidation of the precursor, leading directly to the dimeric product.

Early work by Braun and Büchi demonstrated that the oxidation of 2-amino-4-(p-hydroxyphenyl)imidazole could yield a mixture of this compound and its isomer, Pseudozoanthoxanthin A acs.org. This reaction, while foundational, highlighted the challenge of controlling the regioselectivity of the dimerization process.

The core of the synthetic strategies for this compound lies in the oxidative dimerization of 2-aminoimidazole derivatives. This process is believed to mimic the natural biosynthetic pathway of the compound.

A significant advancement in the synthesis of this compound was reported by Horne and coworkers, who developed a mild and effective oxidative dimerization protocol using molecular bromine acs.org. In this method, 2-amino-4-(p-hydroxyphenyl)imidazole is treated with bromine in a buffered aqueous methanol solution. This reaction proceeds at room temperature and provides a good yield of this compound, demonstrating a practical and efficient method for the total synthesis of this natural product.

The proposed mechanism for this reaction involves the electrophilic bromination of the 2-aminoimidazole precursor, followed by nucleophilic attack of a second precursor molecule to form the dimeric linkage. Subsequent oxidation then leads to the aromatic core of this compound.

The table below summarizes a key oxidative dimerization protocol for the synthesis of this compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-amino-4-(p-hydroxyphenyl)imidazole | Br₂, NaOAc, H₂O/MeOH, Room Temperature | This compound | Good | acs.org |

Development of Synthetic Methodologies Inspired by Natural Products

While the direct synthesis of this compound has been achieved through biomimetic oxidative dimerization, the broader field of natural product synthesis has seen the development of several sophisticated strategies. These methodologies, while not yet explicitly applied to this compound in published literature, offer powerful tools for the synthesis of complex natural products and their analogs. They are designed to explore structure-activity relationships and to generate novel compounds with potential therapeutic applications.

Pharmacophore-Directed Retrosynthesis (PDR) is a synthetic strategy where the retrosynthetic analysis is guided by a hypothesized minimal structural unit of a natural product responsible for its biological activity, known as the pharmacophore digitellinc.comspringernature.com. This approach prioritizes the early synthesis of the proposed pharmacophore, allowing for biological testing at an early stage of the total synthesis campaign springernature.com. Subsequent synthetic efforts then focus on elaborating this core structure to rebuild the natural product, with intermediates of increasing complexity being tested to develop a structure-activity relationship profile digitellinc.comnih.gov. This strategy can lead to the discovery of simpler, yet potent, analogs of the natural product springernature.comresearchgate.net. There are no published reports of the application of pharmacophore-directed retrosynthesis to the synthesis of this compound.

Analog-Oriented Synthesis (AOS) is a strategy that aims to create a library of structurally diverse analogs of a natural product. This approach often involves the development of a flexible synthetic route that allows for the introduction of various functional groups and structural modifications at different stages of the synthesis. The goal of AOS is to systematically explore the chemical space around a natural product to identify analogs with improved biological activity, selectivity, or pharmacokinetic properties.

Diverted Total Synthesis (DTS) is a strategy in which advanced intermediates in a total synthesis are "diverted" to produce a range of analogs of the target natural product wikipedia.org. This approach leverages the complexity already built into the intermediates of a total synthesis to efficiently generate a library of related compounds wikipedia.org. The concept was introduced to facilitate drug discovery by creating analogs that may have superior properties to the natural product itself, such as increased potency, reduced toxicity, or simplified structure for easier manufacturing wikipedia.org. As with PDR and AOS, the application of diverted total synthesis to this compound has not been described in the scientific literature.

Molecular Mechanisms of Biological Activity

Cholinesterase Inhibition

Parazoanthoxanthin A exhibits potent inhibitory effects on cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).

This compound has been characterized as a potent inhibitor of acetylcholinesterase. Studies indicate that it acts on cholinesterases by competitively binding to the acetylcholine site, thereby preventing the enzyme from hydrolyzing acetylcholine. This mechanism aligns with the general strategy for increasing cholinergic neurotransmission, which is a therapeutic approach for certain neurological disorders. nih.govfpnotebook.com

The kinetic characterization of this compound's inhibition of cholinesterases reveals it to be a pure competitive inhibitor. For instance, when assayed against electric eel acetylcholinesterase at pH 8.0, a Ki value of 26 µM was determined. Similarly, against insect recombinant acetylcholinesterase, a Ki value of 19 µM was observed. Horse serum butyrylcholinesterase was found to be less sensitive, with a Ki value of 70 µM. nih.gov

Table 1: Kinetic Parameters of this compound Inhibition

| Enzyme Tested | Inhibition Type | Ki (µM) | pH | Reference |

| Electric Eel Acetylcholinesterase | Competitive | 26 | 8.0 | nih.gov |

| Insect Recombinant Acetylcholinesterase | Competitive | 19 | 8.0 | nih.gov |

| Horse Serum Butyrylcholinesterase | Competitive | 70 | 8.0 | nih.gov |

While detailed structural data on this compound's specific binding interactions within the cholinesterase active site are not extensively published, its classification as a competitive inhibitor suggests it occupies the acetylcholine binding site. This site typically involves an anionic site that attracts the positively charged trimethylammonium moiety of acetylcholine, as well as a catalytic active site (CAS) containing a catalytic triad (B1167595) and an oxyanion hole. The peripheral anionic site (PAS) at the gorge entrance also plays a role in substrate recognition. Competitive inhibitors like this compound are hypothesized to interact with these key residues, preventing substrate binding and subsequent hydrolysis. mdpi.comfrontiersin.orgresearchgate.netwho.int

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Beyond its effects on cholinesterases, this compound also interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in neurotransmission.

This compound has been evaluated for its effects on Torpedo nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus laevis oocytes. Using the voltage-clamp technique, it was observed that ParaA dose-dependently reduced acetylcholine-induced currents. This reduction in current was found to be fully reversible only at lower concentrations. Furthermore, ParaA decreased the Hill coefficient and the time to peak current, which are indicative of a channel-blocking mode of action. researchgate.netnih.govenseignementsup-recherche.gouv.fr An IC50 value of 1.68 µM was reported for its inhibition of Torpedo marmorata α1(2)βγδ nAChRs expressed in these oocytes. researchgate.netresearchgate.net

While the primary studies focused on Torpedo nAChRs, the broader context of nAChR modulation suggests potential for subtype selectivity. The combined effect of this compound and d-tubocurarine (d-TC) on acetylcholine-induced currents exhibited only partial additivity, suggesting a competitive mode of action for ParaA on the nAChR. This dual mode of action, encompassing both channel blocking and competitive antagonism, has been noted for ParaA on the Torpedo AChR. nih.gov The specific affinity and selectivity for other nAChR subtypes (e.g., neuronal subtypes) have not been extensively detailed in the provided literature.

Compound Name List:

this compound (ParaA)

Acetylcholine (ACh)

d-tubocurarine (d-TC)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

Nicotinic Acetylcholine Receptors (nAChRs)

Torpedo nicotinic acetylcholine receptors (Torpedo nAChRs)

Dual Action as Pore Blocker and Competitive Antagonist

This compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), particularly the Torpedo nAChR expressed in Xenopus oocytes. Studies indicate that this compound exhibits a dual mechanism of action on these receptors, functioning both as a pore blocker and a competitive antagonist researchgate.netmdpi.com. This dual action means it can impede the flow of ions through the receptor channel by physically obstructing the pore, and simultaneously compete with the natural ligand (acetylcholine) for binding to the receptor's active site derangedphysiology.comnih.gov. This dual mode of interaction leads to a dose-dependent reduction in acetylcholine-induced currents, with the effect being reversible at lower concentrations researchgate.net.

Nucleic Acid Interaction Mechanisms

This compound demonstrates significant interactions with DNA, engaging in complex binding behaviors that influence DNA structure and function.

Determination of Apparent DNA Binding Site Size

The apparent DNA binding site size for this compound has been determined using various spectroscopic and hydrodynamic techniques nih.gov. Under near-physiological salt concentrations (100 mM NaCl), the binding site size was found to be approximately 7 ± 1 base pairs (bp) for natural genomic DNA duplexes (calf thymus and salmon testes DNA) and alternating synthetic polynucleotides like poly[d(AT)]·poly[d(AT)] and poly[d(GC)]·poly[d(GC)]. A slightly larger apparent binding site size of 9 ± 1 bp was observed when this compound bound to the synthetic homopolymer poly[d(A)]·poly[d(T)] nih.gov.

| DNA Type | Apparent Binding Site Size (bp) | Salt Concentration (mM NaCl) |

| Natural genomic DNA (Calf thymus, Salmon testes) | 7 ± 1 | 100 |

| Poly[d(AT)]·poly[d(AT)] | 7 ± 1 | 100 |

| Poly[d(GC)]·poly[d(GC)] | 7 ± 1 | 100 |

| Poly[d(A)]·poly[d(T)] | 9 ± 1 | 100 |

Inhibition of DNA Polymerase in vitro

This compound has been demonstrated to inhibit DNA polymerase activity in vitro nih.govresearchgate.net. This inhibition suggests a potential role in interfering with DNA replication and repair processes, as DNA polymerases are critical enzymes responsible for synthesizing new DNA strands.

Other Investigated Molecular Targets and Cellular Pathways

Beyond its interactions with ion channels and DNA, this compound has also been characterized for its enzymatic inhibitory properties.

Anticholinesterase Activity: this compound is a potent anticholinesterase agent, acting as a pure competitive inhibitor of cholinesterases nih.govresearchgate.net. Studies have quantified its inhibitory constants (Ki) against different types of cholinesterases.

| Cholinesterase Type | Ki Value (µM) | pH |

| Insect recombinant AChE | 19 | 8.0 |

| Electric eel AChE | 26 | 8.0 |

| Horse serum BuChE | 70 | 8.0 |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.

While this compound's primary investigated targets are nAChRs and DNA, related compounds from zoanthids, such as zoanthamine (B1237179) alkaloids, have been reported to exhibit neuroinflammatory activity in microglia BV-2 cells, showing inhibitory effects on reactive oxygen species (ROS) and nitric oxide (NO) generation espol.edu.ec. However, direct links between this compound and neuroinflammation pathways require further specific investigation.

Compound Table:

this compound

Acetylcholine (ACh)

Zoanthoxanthin

Zoanthamine Alkaloids

Palytoxin

Analogues and Structure Activity Relationship Sar Studies

Naturally Occurring Analogues within the Zoanthoxanthin Family

Parazoanthoxanthin A belongs to a diverse class of marine alkaloids known as zoanthoxanthins, which are primarily isolated from colonial anthozoans of the order Zoanthidea. interesjournals.org These compounds are responsible for the vibrant pigmentation of their source organisms and exhibit a range of unique structural scaffolds. interesjournals.orgresearchgate.net The broader family includes several skeletal types, such as 3H-zoanthoxanthin, 3H-pseudozoanthoxanthin, and 4H-pseudozoanthoxanthin. interesjournals.org

Within this family, a number of naturally occurring analogues of this compound have been identified, each with variations in their substitution patterns and core structures. These discoveries highlight the biosynthetic plasticity within marine hydroids and zoanthids. For instance, a chemical investigation of the marine hydroid Dentitheca habereri led to the isolation of eight new diacylated zoanthoxanthin alkaloids, named dentithecamides A-H, alongside the known analogues zoamides B-D. nih.gov Similarly, studies on the zoantharian Zoanthus vietnamensis have yielded novel alkaloids, including zoanides A and B. acs.org An O-methyl derivative of this compound, first produced through chemical synthesis, was later confirmed to be a natural product as well. researchgate.net

| Analogue Name | Source Organism (if specified) | Reference |

|---|---|---|

| This compound O-methyl derivative | Parazoanthus axinellae | researchgate.net |

| Dentithecamides A-H | Dentitheca habereri | nih.gov |

| Zoamides B-D | Dentitheca habereri | nih.gov |

| Zoanides A & B | Zoanthus vietnamensis | acs.org |

| Parazoanthine B | Parazoanthus axinellae | researchgate.net |

| Parazoanthine C | Parazoanthus axinellae | researchgate.net |

Rational Design and Synthesis of Synthetic Analogues and Derivatives

The structural complexity and biological relevance of this compound have made it an attractive target for chemical synthesis. Rational design principles are employed to create synthetic analogues that can help elucidate structure-activity relationships or possess improved biological properties. A key strategy in this field is biomimetic synthesis, which mimics a proposed biosynthetic pathway to construct the complex molecular architecture from simpler precursors. wikipedia.org

The first total synthesis of Parazoanthine A and its O-methyl derivative was achieved through a concise biomimetic approach. researchgate.net This strategy was based on the coupling reaction of L-arginine methyl ester dihydrochloride (B599025) with isocyanate derivatives of p-coumaric acid and 4-methoxy-cinnamic acid. researchgate.net Significantly, the researchers noted that this synthetic approach was intentionally designed to be versatile, allowing for the creation of a wider class of parazoanthine analogues for further study. researchgate.net

Different synthetic strategies have been developed for other members of the family. For example, the synthesis of Parazoanthine B and its analogues, Parazoanthine C and 18-deoxy-parazoanthine B, was accomplished using a key coupling reaction between a hydantoinic compound and an α-bromo-acetophenone derivative. researchgate.net The development of these synthetic routes is critical for producing sufficient quantities of these rare natural products and for generating novel derivatives that are not accessible from natural sources, thereby enabling extensive biological evaluation. researchgate.netresearchgate.net

Elucidation of Pharmacophoric Elements and Essential Structural Features for Bioactivity

A pharmacophore is defined as the specific ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its response. ijper.org Identifying the pharmacophore of this compound and its analogues is essential for understanding their mechanism of action.

Computational and experimental studies have begun to shed light on these crucial features. Through a combined approach that utilized a pharmacophoric model, parazoanthines were identified as novel antagonists for the CXCR4 chemokine receptor, a key target in cancer metastasis and inflammatory diseases. researchgate.net This indicates that the specific three-dimensional arrangement of functional groups within the parazoanthine scaffold matches the binding requirements of the CXCR4 receptor.

Further insights come from studies on related natural analogues. An analysis of dentithecamides A and B, along with zoamides B-D, revealed that they all inhibit PAX3-FOXO1 regulated transcriptional activity. nih.gov A key structural feature shared among these active compounds is a conformationally mobile cycloheptadiene core, suggesting this moiety is an essential pharmacophoric element for this particular bioactivity. nih.gov These findings highlight that the core ring structure and the spatial orientation of its substituents are critical determinants of the biological activity of the zoanthoxanthin family of compounds.

Structure-Activity Relationship (SAR) Profiling for Functional Optimization

Structure-activity relationship (SAR) studies involve the systematic modification of a lead compound's structure to observe how these changes affect its biological activity. researchgate.net This process is fundamental to medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Similarly, the discovery that multiple, structurally related dentithecamides and zoamides all possess inhibitory activity against PAX3-FOXO1 provides another example of SAR analysis. nih.gov By comparing the structures of these active natural analogues, researchers can infer which parts of the molecule are essential for the observed effect. The common cycloheptadiene core in these compounds provides a structural framework that could be used for the development of more potent inhibitors. nih.gov

| Compound/Series | Structural Feature | Biological Activity/Finding | Reference |

|---|---|---|---|

| Parazoanthine Analogues | Varied functional groups (synthetic) | Identified Parazoanthine B as the most potent CXCR4 antagonist (IC50 = 9.3 nM). | researchgate.net |

| Dentithecamides & Zoamides | Shared conformationally mobile cycloheptadiene core | This core is a key feature for PAX3-FOXO1 transcriptional inhibitory activity. | nih.gov |

Ecological and Chemotaxonomic Significance

Role as Secondary Metabolites in Marine Ecosystems

Zoanthids, sessile colonial anthozoans, are rich sources of diverse secondary metabolites, including alkaloids like Parazoanthoxanthin A interesjournals.orgresearchgate.netresearchgate.net. These compounds are biosynthesized through complex pathways, often involving symbiotic dinoflagellate algae caltech.edu. As secondary metabolites, this compound and related compounds are thought to mediate ecological interactions between organisms and their environment researchgate.net. Their presence in zoanthids contributes to the chemical repertoire of marine ecosystems, with potential implications for nutrient cycling and interspecies interactions interesjournals.orgresearchgate.net. The marine environment, in general, is a significant reservoir of unique chemical compounds, with secondary metabolites derived from various biosynthetic pathways contributing to the ecological success of organisms interesjournals.orgresearchgate.net.

Contribution to Defense Mechanisms in Zoanthids

Zoanthids, being soft-bodied and lacking robust skeletal structures, often rely on chemical defenses to deter predators and compete for space caltech.eduresearchgate.netmdpi.com. This compound, along with other zoanthoxanthin alkaloids, is implicated in these defense mechanisms researchgate.netresearchgate.net. While the precise function of this compound in defense is still being elucidated, its potent anticholinesterase activity suggests a role in neurotoxicity or deterrence interesjournals.orgresearchgate.netnih.gov. When threatened, some zoanthid species are known to expel toxins, and compounds like this compound could contribute to this defensive strategy caltech.edu. The broader class of zoanthoxanthin alkaloids has been noted for their papaverine-like and histamine-like activities, as well as acetylcholinesterase inhibition, underscoring their importance in zoanthid defense researchgate.net.

Biological Function of Pigmentation and Fluorescence in Marine Organisms

This compound is characterized by its strong fluorescence, emitting light at approximately 420 nm researchgate.netnih.govgoogle.com. This fluorescence, along with the bright pigmentation associated with zoanthoxanthins, serves significant biological functions in marine organisms interesjournals.orgcaltech.edupherobase.com. While the exact roles are context-dependent, fluorescence can be involved in visual signaling, predator deterrence, or even as a byproduct of metabolic processes interesjournals.orgcaltech.edupherobase.com. The vibrant colors of zoanthids, often attributed to compounds like this compound, make them attractive to aquarists but also potentially signal toxicity or unpalatability to predators caltech.edu. The study of fluorescent pigments in marine organisms, including those from zoanthids, is an active area of research, with potential applications as molecular probes interesjournals.orggoogle.com.

Application in Chemotaxonomy and Phylogenetics of Zoantharian Groups

The chemical diversity within the order Zoantharia, including compounds like this compound, offers potential as chemotaxonomic markers researchgate.netacs.orgresearchgate.netplantsjournal.com. Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the specificity of secondary metabolites and their biosynthetic pathways to understand evolutionary relationships plantsjournal.commdpi.com. Studies have identified specific alkaloid families, such as terrazoanthines and zoanthamines, as potential markers for classifying zoantharian species researchgate.netacs.orgresearchgate.netresearchgate.net. The presence or absence of particular compounds, or variations in their structures, can reflect phylogenetic divergence and speciation events within the Zoanthidea researchgate.netacs.orgresearchgate.netespol.edu.ec. Research into the chemical profiles of different zoantharian species aims to refine their taxonomic classification and understand their evolutionary history researchgate.netacs.orgresearchgate.netespol.edu.ec.

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, widely used for the separation, identification, and quantification of compounds in complex mixtures. Its principle relies on the differential partitioning of analytes between a stationary phase within a column and a mobile phase that flows through it. For Parazoanthoxanthin A, HPLC, particularly reverse-phase HPLC (RP-HPLC), is instrumental in isolating the compound from natural sources or synthetic mixtures and in determining its concentration or profiling its presence in various matrices edinst.comresearchgate.net.

RP-HPLC typically employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier) edinst.com. Compounds elute based on their hydrophobicity, with less polar compounds retained longer on the stationary phase. The separated components are then detected, often by UV-Vis detectors, which measure the absorbance of light at specific wavelengths. The area under the peak in the resulting chromatogram is directly proportional to the concentration of the analyte, enabling quantitative analysis lcms.czwjpmr.com. While specific quantitative data for this compound using HPLC is not detailed in the provided literature, its application in isolating biologically active compounds, such as acetylcholinesterase inhibitors, suggests its utility in profiling and quantifying this compound thermofisher.com.

Hyphenated Techniques in Analytical Chemistry (e.g., LC-MS for structural confirmation in complex matrices)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for definitive structural confirmation and analysis in complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, LC-MS/MS, are particularly vital for characterizing compounds like this compound.

LC-MS/MS offers high sensitivity and specificity, allowing for the identification and structural elucidation of molecules based on their mass-to-charge ratio (m/z) and fragmentation patterns improvedpharma.comeag.commdpi.commdpi.com. After separation by LC, the eluent is ionized, and the resulting ions are analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion, fragmenting it, and then analyzing the fragment ions. This provides detailed structural information, confirming the identity of this compound and identifying any related impurities or metabolites within biological or environmental samples improvedpharma.comeag.commdpi.com. The ability to perform these analyses in complex matrices without extensive sample cleanup makes LC-MS/MS a powerful tool for comprehensive characterization improvedpharma.commdpi.com.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence Spectroscopy)

Spectroscopic methods are fundamental for both qualitative identification and quantitative determination of chemical compounds. This compound is known to be a fluorescent pigment, emitting fluorescence at approximately 420 nm (λ_em) nih.govgoogle.com. This intrinsic fluorescence is a key characteristic that can be exploited for its detection and quantification. Fluorescence intensity is generally proportional to the concentration of the fluorophore, allowing for sensitive quantitative measurements bmglabtech.com.

UV-Visible (UV-Vis) spectroscopy is another widely applicable technique. Compounds with chromophores, such as this compound, absorb light in the UV-Vis region of the electromagnetic spectrum researchgate.netnih.gov. The extent of light absorption at a specific wavelength, typically the wavelength of maximum absorbance (λ_max), is directly proportional to the concentration of the analyte according to the Beer-Lambert Law mdpi.comenovatia.com. UV-Vis spectroscopy has been employed in studies involving this compound to characterize its binding to DNA nih.gov, and it is a standard method for quantifying various organic compounds mdpi.comresearchgate.netfrontiersin.orgcore.ac.ukijprajournal.com.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable and suitable for research purposes, it must undergo rigorous validation. Method validation provides scientific evidence that the analytical procedure is fit for its intended purpose, ensuring the quality, reliability, and consistency of the generated data researchgate.netwaters.comscielo.brut.eeiosrphr.org. Key validation parameters, often guided by regulatory bodies like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix components) that may be present in the sample scielo.briosrphr.org.

Linearity: The capability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range waters.comut.eeresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value of the analyte. It is often expressed as a percentage recovery waters.comut.eeresearchgate.net.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) researchgate.netwaters.comut.eeresearchgate.net.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value waters.comut.eeresearchgate.net.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy waters.comut.eeresearchgate.netsepscience.com.

Robustness: The measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) waters.comut.eeiosrphr.orgresearchgate.net.

While specific validated parameters for this compound were not detailed in the provided search results, these parameters are universally applied to ensure the reliability of analytical data obtained through techniques like HPLC and LC-MS/MS when studying such compounds.

Future Research Perspectives and Potential Academic Applications

Advanced Elucidation of Complete Biosynthetic Pathways and Genetic Basis

A fundamental gap in our knowledge of Parazoanthoxanthin A is a comprehensive understanding of its biosynthesis. While it is broadly understood that zoanthoxanthins are a unique class of heteroaromatic amines, the specific enzymatic steps and genetic machinery responsible for the assembly of this compound are yet to be fully elucidated. researchgate.net Future research should prioritize the identification and characterization of the biosynthetic gene cluster (BGC) encoding the pathway for its production. This would likely involve a combination of genomic and transcriptomic sequencing of the source organism or its symbiotic microbes, followed by heterologous expression of candidate genes to confirm their function. nih.govresearchgate.net A detailed understanding of the biosynthetic pathway would not only provide insights into the evolution of this unique chemical scaffold but also lay the groundwork for its biotechnological production.

Key Research Objectives:

| Research Objective | Approach | Rationale |

| Identification of the this compound Biosynthetic Gene Cluster (BGC) | Genome sequencing of the producing organism/symbionts and bioinformatics analysis. | To locate the set of genes responsible for the synthesis of the compound. |

| Functional Characterization of Biosynthetic Genes | Heterologous expression of candidate genes in a suitable host organism (e.g., E. coli, Saccharomyces cerevisiae). | To determine the specific enzymatic function of each gene in the pathway. |

| Elucidation of Biosynthetic Intermediates | Isotope labeling studies and metabolic profiling of the producing organism and engineered hosts. | To map the step-by-step chemical transformations leading to this compound. |

Comprehensive Structure-Activity Relationship (SAR) Studies with Diverse Analogues

To date, comprehensive structure-activity relationship (SAR) studies on this compound are lacking. Such studies are crucial for identifying the key structural motifs responsible for its biological activities and for optimizing its properties for potential therapeutic applications. researchgate.netamanote.com A systematic approach to synthesizing a library of this compound analogues with modifications at various positions of the molecule is warranted. nih.govnih.gov These analogues could then be screened for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The resulting data would be invaluable for designing more potent and selective compounds. nih.govmdpi.com

Identification and Validation of Novel Molecular Targets

The specific molecular targets of this compound remain largely unknown. While some related zoanthamine (B1237179) alkaloids have shown effects on inflammation, the direct protein interactions of this compound have not been characterized. researchgate.net Future research should employ a variety of target identification strategies, such as affinity chromatography, proteomics-based approaches, and in silico modeling, to identify the proteins and cellular pathways that this compound interacts with. nih.govresearchgate.net Validation of these targets through techniques like genetic knockdown or overexpression will be essential to confirm their relevance to the observed biological effects.

Development of High-Throughput Screening Assays for Biological Activities

The discovery of new biological activities for this compound and its analogues would be greatly accelerated by the development of high-throughput screening (HTS) assays. arvojournals.orgnih.gov These assays would allow for the rapid testing of large numbers of compounds against a variety of biological targets or cellular phenotypes. rsc.org For instance, HTS assays could be designed to screen for inhibitors of specific enzymes, modulators of receptor signaling, or compounds that induce apoptosis in cancer cells. nih.govnih.gov The development of robust and reliable HTS assays will be a critical step in translating the potential of this compound into tangible therapeutic leads. nih.gov

Biotechnological Production and Engineering of this compound and its Analogues

The natural supply of this compound from its marine source is likely to be limited and unsustainable for large-scale applications. Therefore, developing a biotechnological production platform is a high priority. nih.govscilit.comresearchgate.net Once the biosynthetic gene cluster is identified, it can be transferred to a heterologous host, such as yeast or bacteria, for scalable and controlled production. taylorfrancis.comnih.gov Furthermore, metabolic engineering strategies can be employed to optimize the production yields and to create novel analogues by introducing or modifying genes in the biosynthetic pathway. nih.govnih.govresearchgate.net

Utilization as Research Probes for Biological Systems

The intrinsic fluorescence of this compound presents an exciting opportunity for its use as a research probe in biological systems. Fluorescent small molecules are invaluable tools for visualizing cellular structures and processes. Future research could focus on characterizing the photophysical properties of this compound in detail and exploring its potential for live-cell imaging. Depending on its cellular localization and interactions, it could be developed into a probe for specific organelles or to report on particular cellular states.

Q & A

Q. What spectroscopic and hydrodynamic techniques are used to characterize Parazoanthoxanthin A’s DNA-binding properties?

this compound’s DNA interactions are studied using intrinsic fluorescence emission spectroscopy (to monitor conformational changes), UV spectroscopy (to assess binding constants), and viscometry (to detect DNA elongation, indicative of intercalation). Hydrodynamic methods determine the apparent binding "site size," calculated as 7–9 base pairs depending on DNA polymer type (e.g., poly[d(AT)] vs. poly[d(A)]·poly[d(T)]) .

Q. How is this compound structurally classified among marine alkaloids?

this compound belongs to the cycloheptadiimidazole (zoanthoxanthin) family, characterized by a condensed imidazole core. Its structure is distinct from pseudozoanthoxanthins but shares biosynthetic precursors with oroidin-derived alkaloids, though its biosynthesis remains poorly understood .

Q. What experimental protocols ensure reproducibility in this compound studies?

Key steps include:

- Detailed reporting of salt concentrations (e.g., 100 mM NaCl for physiological conditions), which significantly influence binding modes.

- Standardized characterization of new compounds via NMR, mass spectrometry, and elemental analysis to confirm purity and identity, per journal guidelines .

- Inclusion of raw data (e.g., fluorescence spectra, viscosity plots) in supplementary materials .

Q. What biological activities are associated with this compound?

this compound inhibits DNA polymerase in vitro and exhibits dual DNA-binding modes (intercalation and electrostatic), suggesting potential roles in modulating nucleic acid processes. Its fluorescence properties also enable real-time tracking of DNA interactions .

Advanced Research Questions

Q. How do salt concentrations influence this compound’s DNA-binding specificity?

At low salt concentrations (e.g., <50 mM NaCl), this compound preferentially binds alternating AT/GC duplexes (e.g., poly[d(AT)]·poly[d(AT)]) due to enhanced electrostatic interactions. At physiological salt levels (100 mM NaCl), binding becomes sequence-agnostic, with similar affinities (~2–5 × 10⁵ M⁻¹) across DNA polymers . Experimental design should thus control ionic strength to avoid confounding results.

Q. How can researchers resolve contradictions in reported binding site sizes for this compound?

Discrepancies arise from variations in DNA polymer type (e.g., 7 bp for genomic DNA vs. 9 bp for poly[d(A)]·poly[d(T)]) and methodological differences (e.g., viscometry vs. fluorescence quenching). To reconcile data, use multiple complementary techniques and explicitly report DNA source, buffer conditions, and data normalization protocols .

Q. What experimental approaches differentiate intercalative vs. electrostatic binding modes?

- Viscometry : Intercalation increases DNA length, elevating viscosity; electrostatic binding causes minimal change.

- Salt-dependent assays : Electrostatic interactions weaken with increasing NaCl, while intercalation remains stable.

- Competitive binding studies : Use intercalators (e.g., ethidium bromide) to displace this compound, confirming mode specificity .

Q. Why is this compound’s biosynthesis poorly characterized, and what strategies could address this gap?

Limited biosynthetic studies stem from challenges in culturing zoanthid hosts and isolating pathway intermediates. Advanced approaches include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.